molecular formula C26H22N2O2S B3581609 N-[4-(2,2-DIPHENYLACETAMIDO)-2-METHYLPHENYL]THIOPHENE-2-CARBOXAMIDE

N-[4-(2,2-DIPHENYLACETAMIDO)-2-METHYLPHENYL]THIOPHENE-2-CARBOXAMIDE

Cat. No.: B3581609
M. Wt: 426.5 g/mol
InChI Key: QICLSJDSZSDBLR-UHFFFAOYSA-N
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Description

N-[4-(2,2-Diphenylacetamido)-2-methylphenyl]thiophene-2-carboxamide is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and material science .

Preparation Methods

The synthesis of N-[4-(2,2-diphenylacetamido)-2-methylphenyl]thiophene-2-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 2,2-diphenylacetic acid with 4-amino-2-methylbenzoic acid, followed by cyclization with thiophene-2-carboxylic acid. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields .

Industrial production methods for such compounds may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistency and efficiency .

Chemical Reactions Analysis

N-[4-(2,2-Diphenylacetamido)-2-methylphenyl]thiophene-2-carboxamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields sulfoxides, while reduction produces thiols .

Scientific Research Applications

N-[4-(2,2-Diphenylacetamido)-2-methylphenyl]thiophene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(2,2-Diphenylacetamido)-2-methylphenyl]thiophene-2-carboxamide involves its interaction with specific molecular targets. For instance, its anti-inflammatory activity is attributed to the inhibition of cyclooxygenase enzymes, which play a crucial role in the inflammatory process. The compound binds to the active site of these enzymes, preventing the formation of pro-inflammatory mediators .

Comparison with Similar Compounds

N-[4-(2,2-Diphenylacetamido)-2-methylphenyl]thiophene-2-carboxamide can be compared with other thiophene derivatives such as:

Properties

IUPAC Name

N-[4-[(2,2-diphenylacetyl)amino]-2-methylphenyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N2O2S/c1-18-17-21(14-15-22(18)28-25(29)23-13-8-16-31-23)27-26(30)24(19-9-4-2-5-10-19)20-11-6-3-7-12-20/h2-17,24H,1H3,(H,27,30)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QICLSJDSZSDBLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)NC(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[4-(2,2-DIPHENYLACETAMIDO)-2-METHYLPHENYL]THIOPHENE-2-CARBOXAMIDE

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